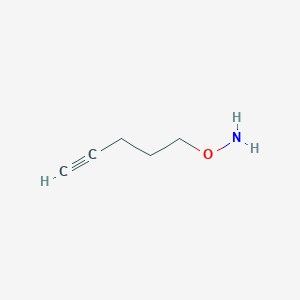
Magnesium(2+) dodecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in various industrial and scientific applications due to its excellent cleansing, foaming, emulsifying, wetting, and dispersing properties . This compound is soluble in water and is known for its mildness and biodegradability.
Preparation Methods
Magnesium(2+) dodecyl sulfate is typically synthesized through a sulfation reaction. The most widely used method involves the reaction of dodecyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with magnesium hydroxide to obtain this compound . The reaction conditions usually involve a mole ratio of sulfur trioxide to dodecyl alcohol of 1:1 and a temperature range of 30-60°C .
Chemical Reactions Analysis
Magnesium(2+) dodecyl sulfate primarily undergoes reactions typical of surfactants. It is generally stable in alkali, weak acid, and hard water but can hydrolyze in strong acid . As a basic salt, it reacts with acids to neutralize them, generating heat in the process . It does not typically act as an oxidizing or reducing agent .
Scientific Research Applications
Magnesium(2+) dodecyl sulfate is widely used in scientific research due to its surfactant properties. It is employed in the preparation of biodegradable composite materials, pharmaceuticals, and in the extraction or separation processes of bioactive compounds . Additionally, it is used in the formulation of detergents, emulsifiers, and dispersing agents in various industrial applications .
Mechanism of Action
The mechanism of action of magnesium(2+) dodecyl sulfate involves its ability to reduce surface tension, thereby enhancing the wetting and spreading of liquids. This property is crucial in its role as a surfactant, where it helps to emulsify and disperse oils and other hydrophobic substances . The compound’s molecular structure, with a hydrophobic tail and a hydrophilic head, allows it to interact with both water and oil, facilitating the formation of micelles and improving solubility .
Comparison with Similar Compounds
Magnesium(2+) dodecyl sulfate is similar to other dodecyl sulfate-based surfactants, such as sodium dodecyl sulfate and ammonium dodecyl sulfate. it is unique in its mildness and biodegradability, making it suitable for applications where gentleness and environmental impact are important considerations . Sodium dodecyl sulfate, for example, is more commonly used but can be harsher on the skin and less environmentally friendly .
Similar Compounds
- Sodium dodecyl sulfate (SDS)
- Ammonium dodecyl sulfate
- Potassium dodecyl sulfate
- Calcium dodecyl sulfate
Properties
Molecular Formula |
C12H25MgO4S+ |
|---|---|
Molecular Weight |
289.70 g/mol |
IUPAC Name |
magnesium;dodecyl sulfate |
InChI |
InChI=1S/C12H26O4S.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+2/p-1 |
InChI Key |
ZUPIVFSMMURCKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728673.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11728674.png)
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728678.png)
![methyl 3-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoate](/img/structure/B11728679.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11728681.png)
![4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11728686.png)


![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728701.png)
![1-ethyl-3-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728703.png)
![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11728708.png)
